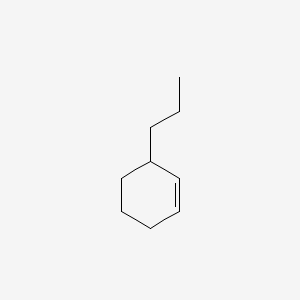

Cyclohexene, 3-propyl-

Description

Contemporary Significance of Substituted Cyclohexenes in Chemical Science

Substituted cyclohexenes are a class of organic compounds that hold a position of considerable importance in modern chemical science. Their six-membered ring structure, containing a carbon-carbon double bond, serves as a versatile scaffold for the synthesis of a wide array of complex molecules. The reactivity of the double bond and the stereochemical possibilities offered by the substituted ring make them valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.orgacs.orgnih.gov

One of the most notable methods for synthesizing substituted cyclohexenes is the Diels-Alder reaction, a powerful and widely applied tool for forming six-membered rings with excellent control over stereochemistry. wikipedia.org This reaction's reliability and efficiency have made it a cornerstone of organic synthesis for introducing chemical complexity. wikipedia.org Beyond their role in synthesis, substituted cyclohexenes are also key precursors to aromatic compounds through dehydrogenation reactions, offering alternative strategies for accessing highly substituted arenes. nih.gov The ability to readily access diverse substitution patterns through methods like the Diels-Alder cycloaddition makes cyclohexenes attractive starting materials for creating a variety of functionalized molecules. nih.gov

Recent research has expanded the toolbox for synthesizing substituted cyclohexenes, including innovative catalytic methods. For instance, chemo- and regioselective methods have been developed for synthesizing acyl-cyclohexenes through tandem reactions catalyzed by iridium(I) complexes. nih.gov Furthermore, palladium-catalyzed carbocyclization reactions have demonstrated the ability to create substituted cyclohexenes with high stereoselectivity. acs.org These advancements highlight the ongoing efforts to develop new and efficient pathways to this important class of molecules, underscoring their sustained relevance in contemporary chemical research. nih.govacs.org

Rationale for Focused Academic Inquiry into Cyclohexene (B86901), 3-propyl-

The specific compound, Cyclohexene, 3-propyl-, presents a valuable subject for focused academic inquiry due to its representative structure and potential applications. As a monosubstituted cyclohexene, it serves as a fundamental model for studying the influence of an alkyl substituent on the reactivity and properties of the cyclohexene ring. The propyl group, while seemingly simple, introduces specific steric and electronic effects that can inform the understanding of more complex substituted systems.

Research into Cyclohexene, 3-propyl- can provide insights into several key areas. Its synthesis, for example, can be achieved through the reaction of cyclohexene with propylmagnesium bromide, offering a practical case study for Grignard reactions with cyclic alkenes. ontosight.ai Furthermore, its presence has been identified in the product streams of various chemical processes, including the catalytic cracking of palm oil for biofuel production and in the analysis of hydrocarbon fuels. researchgate.netpsu.edu This suggests its potential role as a biomarker or a component in complex hydrocarbon mixtures, warranting further investigation into its formation pathways and behavior in such systems.

The study of its chemical and physical properties, such as its boiling point, density, and spectral data, provides essential reference information for its identification and characterization in various analytical applications. ontosight.aichembk.comnih.govchemeo.com Moreover, understanding its reactivity in reactions such as oxymercuration and Friedel-Crafts alkylation can contribute to the broader knowledge of electrophilic additions to substituted cyclohexenes. oup.comlookchem.com A focused investigation into Cyclohexene, 3-propyl- can therefore provide fundamental data and mechanistic insights that are applicable to the wider field of organic chemistry.

Scope and Research Trajectories for Cyclohexene, 3-propyl-

The scope of research on Cyclohexene, 3-propyl- encompasses its fundamental chemical properties, synthesis, and its occurrence in various chemical contexts. Future research trajectories can be directed towards several promising areas.

A primary area of investigation involves a more detailed exploration of its synthetic routes. While a Grignard-based synthesis is known, exploring other modern synthetic methodologies could lead to more efficient and stereoselective preparations. ontosight.ai This could include leveraging advancements in catalytic C-H activation or metathesis reactions to construct the 3-propylcyclohexene scaffold.

Another significant research direction is the comprehensive characterization of its reactivity. Systematic studies of its behavior in a wider range of organic reactions, including various cycloadditions, oxidations, and polymerizations, would provide a more complete picture of its chemical utility. ontosight.ai The compound's potential as a monomer for the production of novel polymers and resins is an area ripe for exploration. ontosight.ai

Furthermore, its identification in biofuel and hydrocarbon fuel analyses points to a need for more in-depth studies of its formation mechanisms in these complex environments. researchgate.netpsu.edu Investigating its role and stability under pyrolysis and catalytic cracking conditions could have implications for the optimization of biofuel production processes. psu.eduresearchgate.net

Finally, a thorough investigation of its spectroscopic properties using advanced techniques would provide a more detailed structural and electronic understanding of the molecule. This data would be invaluable for its unambiguous identification in complex mixtures and for theoretical and computational studies. nih.govkingdraw.com

Chemical and Physical Properties of Cyclohexene, 3-propyl-

The chemical compound Cyclohexene, 3-propyl- is an organic molecule with the chemical formula C₉H₁₆. ontosight.ai It belongs to the class of cycloalkenes and is characterized by a six-membered carbon ring containing one double bond, with a propyl group attached to the third carbon atom. ontosight.ai This colorless liquid is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether. ontosight.ai

Below is a table summarizing some of the key physical and chemical properties of Cyclohexene, 3-propyl-.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | ontosight.aichembk.comchembk.com |

| Molecular Weight | 124.22 g/mol | ontosight.ainih.govchemeo.com |

| Boiling Point | 153 - 172 °C | ontosight.aichembk.com |

| Density | 0.821 - 0.826 g/cm³ | ontosight.aichembk.comchembk.com |

| Refractive Index | 1.453 - 1.457 | ontosight.ai |

| CAS Number | 3983-06-0 | chembk.comnih.govchembk.com |

Further detailed physicochemical properties are available through various chemical databases and literature, including computed properties such as the standard Gibbs free energy of formation, enthalpy of formation, and partition coefficient. chemeo.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. For Cyclohexene, 3-propyl-, various spectroscopic techniques have been employed to characterize its structure.

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is a common technique used to identify Cyclohexene, 3-propyl- in complex mixtures. The mass spectrum of this compound has been recorded and is available in databases such as the NIST Mass Spectrometry Data Center. psu.edunih.govkingdraw.com

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of Cyclohexene, 3-propyl- has been documented and provides information about the functional groups present in the molecule, particularly the C=C stretching of the cyclohexene ring and the C-H vibrations of the alkyl chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are essential for confirming the structure of Cyclohexene, 3-propyl-. The ¹³C NMR spectrum is available in spectral databases. nih.gov

The Kovats retention index, a parameter used in gas chromatography, has also been determined for Cyclohexene, 3-propyl- on both semi-standard non-polar and standard polar columns, providing further data for its identification in chromatographic analyses. nih.gov

Structure

3D Structure

Properties

CAS No. |

3983-06-0 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

3-propylcyclohexene |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h4,7,9H,2-3,5-6,8H2,1H3 |

InChI Key |

XWIMYKYUBWUJOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Cyclohexene, 3 Propyl

Reactivity Profiling of the Cyclohexene (B86901) Moiety

The reactivity of Cyclohexene, 3-propyl- is largely dictated by the presence of the carbon-carbon double bond within the cyclohexene ring. This region of high electron density is susceptible to attack by electrophiles and radicals, leading to a variety of addition and substitution reactions.

Electrophilic addition reactions are characteristic of alkenes, and Cyclohexene, 3-propyl- is no exception. chemguide.co.ukoxfordsciencetrove.com The double bond acts as a nucleophile, attacking electrophilic species.

A common example is the reaction with hydrogen halides (HX), such as hydrogen bromide (HBr). youtube.com This reaction proceeds via a two-step mechanism. pressbooks.pub Initially, the electrophilic hydrogen of HBr is attacked by the π electrons of the double bond, leading to the formation of a carbocation intermediate and a halide anion. pressbooks.pub The more stable carbocation is preferentially formed, which in the case of 3-propylcyclohexene, would be the tertiary carbocation. The subsequent attack of the bromide anion on the carbocation results in the final product. pressbooks.pub This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk

Another important electrophilic addition is halogenation, for instance, with bromine (Br₂). The reaction of cyclohexene with bromine results in the addition of bromine atoms across the double bond, forming a dibromoalkane. oxfordsciencetrove.comgauthmath.com This reaction proceeds through a cyclic bromonium ion intermediate. gauthmath.com

In the presence of radical initiators, such as peroxides, the addition of HBr to alkenes like 3-propylcyclohexene can follow a free-radical mechanism. wikipedia.orgchemistrysteps.com This pathway leads to an anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.comyoutube.com

The mechanism involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The peroxide initiator undergoes homolytic cleavage to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical (Br•). chemistrysteps.comyoutube.com

Propagation: The bromine radical adds to the double bond of the 3-propylcyclohexene. This addition occurs in a way that forms the more stable radical intermediate. For 3-propylcyclohexene, the bromine radical will add to the less substituted carbon, resulting in a more substituted (tertiary) radical on the adjacent carbon. chemistrysteps.com This radical then abstracts a hydrogen atom from another molecule of HBr, regenerating a bromine radical and forming the final product. wikipedia.orgchemistrysteps.com

Termination: The reaction is terminated when two radicals combine. wikipedia.org

The stability of the radical intermediates plays a crucial role in determining the regioselectivity of the reaction. youtube.com The order of radical stability is tertiary > secondary > primary. chemistrysteps.com

Oxidative Transformations of Cyclohexene, 3-propyl-

The oxidation of Cyclohexene, 3-propyl- can lead to a variety of products, including epoxides and allylic oxidation products, depending on the reagents and reaction conditions used.

Epoxidation is a key transformation of alkenes, forming a three-membered cyclic ether known as an epoxide. wpmucdn.comleah4sci.com A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.com The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. leah4sci.com The peroxy acid delivers an oxygen atom to the double bond in a syn-addition, meaning both new C-O bonds are formed on the same face of the alkene. masterorganicchemistry.com

Catalytic methods for epoxidation are also of significant interest. For instance, vanadium complexes supported on materials like montmorillonite (B579905) K10 have been shown to catalyze the epoxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant. nrct.go.th These heterogeneous catalysts offer advantages in terms of separation and reusability. nrct.go.th The reaction with TBHP can yield cyclohexene oxide as the main product, along with by-products such as 1,2-cyclohexanediol, 2-cyclohexenol, and 2-cyclohexenone. nrct.go.th

Allylic oxidation involves the oxidation of the C-H bond at the position adjacent to the double bond (the allylic position). rsc.org This reaction competes with the oxidation of the double bond itself. The selectivity towards allylic oxidation products, such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087), depends on the catalyst and reaction conditions. rsc.org

For example, silica-supported ceria-cobalt mixed oxide catalysts have demonstrated superior catalytic activity for the selective oxidation of cyclohexene to allylic products. rsc.org The product distribution can be influenced by factors like reaction temperature, reaction time, and the nature of the solvent. rsc.org For instance, the use of a manganese-based metal-organic framework (MOF) as a catalyst with molecular oxygen and a co-oxidant can lead to the formation of 2-cyclohexen-1-one with high selectivity. rsc.org The reaction is believed to proceed via a radical pathway. rsc.org

Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is an environmentally friendly approach to oxidation. mdpi.com While the uncatalyzed aerobic oxidation of hydrocarbons is generally slow and unselective, the use of catalysts can significantly improve the reaction rate and selectivity. mdpi.com For instance, TiZrCo catalysts have been shown to be effective for the aerobic oxidation of cyclohexene, yielding 2-cyclohexen-1-one with high selectivity. mdpi.com

Peroxide-mediated reactions, often initiated by the homolytic cleavage of a peroxide, can lead to radical-chain autoxidation. In the context of cyclohexane (B81311) oxidation, this can involve the formation of various oxygenated products. dlr.de The reaction of 3-propylcyclohexene with tert-butyl hydroperoxide (TBHP) in the presence of certain catalysts can lead to a mixture of products including the epoxide and allylic oxidation products. nrct.go.thrsc.org The product distribution is influenced by the catalyst system employed. For example, a manganese-based MOF catalyst system favors the formation of the allylic oxidation product, cyclohexenone, while suppressing the formation of the epoxide. rsc.org

Interactive Data Tables

Table 1: Products of Cyclohexene Oxidation with a Vanadium-based Catalyst

| Product | Selectivity (%) |

| Cyclohexene oxide | 70 |

| 1,2-Cyclohexanediol | - |

| 2-Cyclohexenol | - |

| 2-Cyclohexenone | - |

| Cyclohexene 3-(tert-butyl) peroxide | - |

| 5-Hexyn-3-ol | - |

| Data derived from a study on the epoxidation of cyclohexene using a vanadium complex supported on montmorillonite K10 with TBHP as the oxidant. nrct.go.th The table shows the main products identified, with the selectivity for cyclohexene oxide being 70%. Specific selectivity values for the other products were not provided in the source. |

Table 2: Products of CPF-5 Catalyzed Oxidation of Cyclohexene

| Product | Selectivity (%) |

| 2-Cyclohexen-1-one | ~90 |

| 2-Cyclohexen-1-ol | - |

| Cyclohexene oxide | 3 |

| tert-Butyl-2-cyclohexenyl-1-peroxide | Trace |

| Data from the allylic oxidation of cyclohexene using a manganese-based metal-organic framework (CPF-5) with O₂ and TBHP. rsc.org The selectivity for the primary product, 2-cyclohexen-1-one, is approximately 90%, with only 3% selectivity for the epoxide. |

Reductive Transformations and Hydrogenation Chemistry

Reductive transformations of 3-propylcyclohexene primarily involve the addition of hydrogen across the carbon-carbon double bond, a process known as hydrogenation. This reaction converts the unsaturated cyclohexene ring into a saturated cyclohexane ring, yielding propylcyclohexane (B167486). This transformation is thermodynamically favorable as it results in a more stable, lower-energy alkane product. libretexts.orglibretexts.org The reaction is exothermic, and the heat released is known as the heat of hydrogenation. libretexts.orgyoutube.com

Although hydrogenation is an exothermic reaction, it has a high activation energy and therefore does not proceed at a discernible rate without a catalyst. libretexts.org The reaction is almost always carried out using a metal catalyst.

Commonly used catalysts include:

Palladium (Pd), often supported on carbon (Pd-C) youtube.com

Platinum (Pt), often as platinum(IV) oxide (PtO₂, Adams' catalyst) libretexts.org

Nickel (Ni), often as Raney nickel (Ra-Ni) libretexts.org

Rhodium (Rh) researchgate.net

The mechanism of catalytic hydrogenation involves the following key steps:

Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (3-propylcyclohexene) are adsorbed onto the surface of the metal catalyst. The catalyst provides an active surface for the reaction to occur. libretexts.orglibretexts.org

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface, forming metal-hydrogen bonds. libretexts.org

Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This forms a half-hydrogenated intermediate that remains attached to the catalyst. libretexts.org

Second Hydrogen Transfer: A second hydrogen atom is transferred from the surface to the other carbon atom of the original double bond, forming the saturated alkane product (propylcyclohexane). libretexts.org

Desorption: The final product, propylcyclohexane, desorbs from the catalyst surface, freeing up the active site for another reaction cycle.

A crucial aspect of catalytic hydrogenation is its stereochemistry. The mechanism, where both the alkene and the hydrogen atoms are adsorbed onto the same catalyst surface, dictates that the two hydrogen atoms are added to the same face of the double bond. libretexts.org This mode of addition is known as syn-addition . youtube.com

For 3-propylcyclohexene, which is a chiral molecule, the hydrogenation occurs via syn-addition to the double bond. The two hydrogen atoms add from the same side of the cyclohexene ring. This results in the formation of propylcyclohexane. If the starting material is a specific enantiomer of 3-propylcyclohexene, the syn-addition will lead to the formation of specific stereoisomers of propylcyclohexane. For example, the hydrogenation of 1,2-dimethylcyclopentene, a similar cyclic alkene, exclusively yields cis-1,2-dimethylcyclopentane, demonstrating the syn-addition mechanism. libretexts.org Applying this principle to 3-propylcyclohexene, the two hydrogens will add to the C1 and C2 positions in a syn-fashion, leading to a cis relationship between these two newly added hydrogens in the resulting propylcyclohexane product.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dimethylcyclopentane |

| 1,3-Butadiene (B125203) |

| 3-propylcyclohexene |

| Benzene (B151609) |

| cis-1,2-dimethylcyclopentane |

| Ethylene |

| Methane |

| n-decane |

| Palladium |

| Platinum |

| Platinum(IV) oxide |

| Propene |

| Propylcyclohexane |

| Raney nickel |

| Rhodium |

Rearrangement and Isomerization Reactions of Cyclohexene, 3-propyl-

The chemical reactivity of 3-propyl-cyclohexene is characterized by a variety of transformation pathways, among which rearrangement and isomerization reactions are of significant mechanistic interest. These reactions involve the intramolecular reorganization of its atomic framework, leading to the formation of structural isomers or conformational isomers. The presence of the propyl group on the cyclohexene ring introduces specific steric and electronic effects that influence the course and outcome of these transformations.

Sigmatropic Rearrangements in Substituted Cyclohexenes

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system, resulting in a reorganization of the π-bonds. msu.edu These reactions are described by an order term [i,j], which denotes the number of atoms over which each end of the σ-bond has moved. msu.edu For substituted cyclohexenes like 3-propyl-cyclohexene, these rearrangements represent a key pathway for isomerization and functionalization.

One of the most well-studied types of sigmatropic shifts applicable to structures like 3-propyl-cyclohexene are ontosight.aiontosight.ai rearrangements, such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.org The Cope rearrangement involves the reorganization of a 1,5-diene. wikipedia.org While 3-propyl-cyclohexene itself is not a 1,5-diene, derivatives of it could be synthesized to undergo this powerful carbon-carbon bond-forming reaction. The Claisen rearrangement, the first documented example of a ontosight.aiontosight.ai-sigmatropic rearrangement, involves an allyl vinyl ether rearranging to a γ,δ-unsaturated carbonyl compound upon heating. wikipedia.org

The presence of substituents on the cyclohexene ring can significantly influence the stereoselectivity of these reactions. For instance, in related systems, the thermal rearrangement of substituted vinylcyclobutanes to cyclohexenes proceeds through diradical intermediates, with the stereochemistry being a complex issue. researchgate.net Furthermore, catalytic asymmetric reactions can be combined with Cope rearrangements to produce functionalized cycloalkenes with high enantioselectivity. nih.gov In such cases, a substituent like the propyl group would play a crucial role in directing the stereochemical outcome of the rearrangement.

Other sigmatropic shifts, such as ontosight.aiCurrent time information in Bangalore, IN. and Current time information in Bangalore, IN.acs.org shifts, are also possible in substituted cyclohexenes. msu.edu For example, thermal ontosight.aiCurrent time information in Bangalore, IN. carbon shifts are involved in the isomerization of vinylcyclobutanes to cyclohexenes. researchgate.net The feasibility and pathway of these shifts in 3-propyl-cyclohexene would be governed by the principles of orbital symmetry and the stability of the transition states involved.

| Rearrangement Type | Description | Relevance to Substituted Cyclohexenes |

| ontosight.aiontosight.ai Cope Rearrangement | A ontosight.aiontosight.ai sigmatropic rearrangement of a 1,5-diene. wikipedia.org | Can be applied to derivatives of 3-propyl-cyclohexene to form new C-C bonds stereoselectively. nih.govnih.gov |

| ontosight.aiontosight.ai Claisen Rearrangement | The ontosight.aiontosight.ai sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl. wikipedia.org | A method to introduce a carbonyl functional group into a cyclohexene derivative. |

| ontosight.aiCurrent time information in Bangalore, IN. Sigmatropic Shift | Migration of a sigma bond across a three-atom pi system. | Can lead to isomerization, for example, in the thermal conversion of vinylcyclobutanes to cyclohexenes. researchgate.net |

| Current time information in Bangalore, IN.acs.org Sigmatropic Shift | Migration of a sigma bond across a five-atom pi system. msu.edu | A potential isomerization pathway for diene derivatives of 3-propyl-cyclohexene. |

Conformational Isomerization Kinetics

The cyclohexene ring adopts a half-chair conformation. rsc.org For 3-propyl-cyclohexene, the propyl group can occupy either a pseudoaxial or a pseudoequatorial position. The interconversion between these two conformers occurs through a ring-inversion process. The kinetics of this conformational isomerization are influenced by the energy barrier separating the two conformers.

A significant factor governing the conformational preference and the kinetics of isomerization in 3-propyl-cyclohexene is allylic strain, also known as A(1,3) strain. wikipedia.orgacs.org This type of strain arises from the steric interaction between a substituent at the allylic position (the propyl group at C3) and the substituents on the double bond (the hydrogens at C1 and C2). wikipedia.org

In the pseudoaxial conformation of 3-propyl-cyclohexene, the propyl group experiences steric repulsion with the hydrogen atom at the C1 position. This interaction destabilizes the pseudoaxial conformer relative to the pseudoequatorial conformer, where such a steric clash is minimized. Consequently, the equilibrium between the two conformers is expected to favor the pseudoequatorial form.

| Conformer | Key Steric Interaction | Expected Relative Stability |

| Pseudoaxial 3-propyl-cyclohexene | Allylic 1,3-strain between the propyl group and the C1-hydrogen. wikipedia.orgacs.org | Less stable |

| Pseudoequatorial 3-propyl-cyclohexene | Minimized allylic strain. | More stable |

The kinetics of the interconversion are described by the rate constants for the forward (pseudoequatorial to pseudoaxial) and reverse (pseudoaxial to pseudoequatorial) processes. These rates are temperature-dependent and are governed by the height of the energy barrier for the ring flip. The presence of the bulky propyl group is expected to influence this barrier compared to unsubstituted cyclohexene.

Spectroscopic and Advanced Analytical Characterization Methodologies for Cyclohexene, 3 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Cyclohexene (B86901), 3-propyl-, both ¹H and ¹³C NMR, along with dynamic NMR experiments, provide a comprehensive understanding of its static and dynamic properties.

The structural assignment of Cyclohexene, 3-propyl- is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, combined with the number and chemical shifts of signals in the ¹³C spectrum, allow for the unambiguous placement of every atom within the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic, allylic, aliphatic ring, and propyl side-chain protons. docbrown.info The two vinylic protons on the double bond (C1 and C2) would appear in the downfield region, typically around 5.5-6.0 ppm, due to the deshielding effect of the π-electron system. chemicalbook.com The allylic proton at the C3 position, being adjacent to both the double bond and the propyl group, would resonate at approximately 2.0 ppm. docbrown.info The protons of the propyl group and the remaining methylene (B1212753) groups of the cyclohexene ring would appear in the more shielded upfield region, generally between 0.9 and 1.8 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information, with each chemically non-equivalent carbon atom producing a single resonance. The carbons of the double bond (C1 and C2) are expected to have the largest chemical shifts, appearing significantly downfield (e.g., ~125-135 ppm). docbrown.info The remaining saturated carbons of the ring and the propyl side chain would appear in the upfield region of the spectrum. docbrown.info Computational methods and machine learning models are increasingly used to predict NMR chemical shifts with high accuracy, aiding in the confirmation of experimental data. nih.govnih.govresearchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for Cyclohexene, 3-propyl-.

Predicted ¹H NMR Data for Cyclohexene, 3-propyl- Data is predicted based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C1-H & C2-H (Vinylic) | 5.5 - 5.8 | Multiplet |

| C3-H (Allylic) | 2.0 - 2.3 | Multiplet |

| C4-H₂, C5-H₂, C6-H₂ (Ring) | 1.2 - 2.0 | Multiplet |

| -CH₂(CH₂)CH₃ (Propyl) | 1.3 - 1.5 | Multiplet |

| -CH₂(CH₂)CH₃ (Propyl) | 1.2 - 1.4 | Sextet |

| -CH₂CH₂CH₃ (Propyl) | 0.9 - 1.0 | Triplet |

Predicted ¹³C NMR Data for Cyclohexene, 3-propyl- Data is predicted based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 & C2 (Vinylic) | 127 - 132 |

| C3 (Allylic) | 35 - 40 |

| C4, C5, C6 (Ring) | 20 - 30 |

| -CH₂(CH₂)CH₃ (Propyl) | 38 - 42 |

| -CH₂CH₂CH₃ (Propyl) | 19 - 23 |

| -CH₂CH₂CH₃ (Propyl) | 13 - 15 |

Cyclohexene exists in a half-chair conformation, and substituted derivatives like 3-propylcyclohexene undergo rapid ring inversion at room temperature. This conformational dynamism involves the interconversion between two half-chair forms where the C3-propyl substituent occupies pseudo-axial and pseudo-equatorial positions. Dynamic NMR spectroscopy, which involves acquiring spectra at various temperatures, is a powerful tool for studying these conformational equilibria. semanticscholar.orgauremn.org.br

At room temperature, the rate of interconversion is fast on the NMR timescale, resulting in a time-averaged spectrum. However, as the temperature is lowered, the rate of this ring flip decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual pseudo-axial and pseudo-equatorial conformers can be resolved. semanticscholar.org By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. This provides valuable insight into the energetic preference for the propyl group to occupy the pseudo-equatorial position, which is generally favored to minimize steric strain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Under Electron Ionization (EI) conditions, Cyclohexene, 3-propyl- undergoes ionization to form a molecular ion (M•+), which then fragments in predictable ways based on its structure. nist.gov The mass spectrum serves as a molecular fingerprint, characterized by the molecular ion peak and several key fragment ion peaks. The molecular ion peak for Cyclohexene, 3-propyl- (C₉H₁₆) is observed at a mass-to-charge ratio (m/z) of 124.

Two primary fragmentation pathways dominate the EI mass spectrum of 3-propylcyclohexene: the retro-Diels-Alder reaction and allylic cleavage. whitman.edu

Retro-Diels-Alder (rDA) Reaction : This is a characteristic fragmentation of cyclohexene derivatives, where the ring cleaves to form a diene and a dienophile. slideshare.netwikipedia.orgyoutube.com For 3-propylcyclohexene, this can result in the loss of ethene (m/z 28), leading to a fragment ion at m/z 96. This is a significant fragmentation pathway for this molecule. youtube.com

Allylic Cleavage : The C-C bond at the allylic position (C3-C7) is weakened and susceptible to cleavage. youtube.comyoutube.com The loss of the propyl radical (•C₃H₇, mass 43) results in the formation of a stable, resonance-delocalized cyclohexenyl cation at m/z 81. This is often the most intense peak in the spectrum (the base peak).

The NIST mass spectrum for Cyclohexene, 3-propyl- shows a molecular ion at m/z 124, a base peak at m/z 81 corresponding to allylic cleavage, and a significant peak at m/z 96 from the retro-Diels-Alder fragmentation. nist.gov

Major Fragments in the Electron Ionization Mass Spectrum of Cyclohexene, 3-propyl- Data sourced from the NIST Chemistry WebBook. nist.gov

| m/z | Relative Intensity (%) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 124 | ~15 | [C₉H₁₆]•+ (Molecular Ion) | Ionization |

| 96 | ~30 | [C₇H₁₂]•+ | Retro-Diels-Alder (Loss of C₂H₄) |

| 81 | 100 | [C₆H₉]+ (Base Peak) | Allylic Cleavage (Loss of •C₃H₇) |

| 67 | ~55 | [C₅H₇]+ | Further fragmentation of [C₆H₉]+ |

| 54 | ~35 | [C₄H₆]•+ | Retro-Diels-Alder (Butadiene radical cation) |

| 41 | ~70 | [C₃H₅]+ (Allyl cation) | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orgyoutube.com While low-resolution MS provides the nominal mass (integer mass) of 124 for Cyclohexene, 3-propyl-, HRMS can measure its exact mass.

The molecular formula of Cyclohexene, 3-propyl- is C₉H₁₆. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the calculated monoisotopic mass is 124.125201 Da. HRMS instruments, such as Time-Of-Flight (TOF) or Orbitrap analyzers, can experimentally measure this mass with high precision. youtube.com This accurate mass measurement allows for the confident assignment of the molecular formula C₉H₁₆, distinguishing it from other potential compounds that have the same nominal mass but different elemental compositions (isobars).

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to gain further structural information by fragmenting a specific, isolated precursor ion. wikipedia.orgtaylorandfrancis.com In this technique, the molecular ion of 3-propylcyclohexene (m/z 124) would first be selected and isolated within the mass spectrometer. thermofisher.com

The isolated precursor ions are then accelerated and collided with a neutral inert gas (such as argon or nitrogen). nationalmaglab.org This collision converts some of the ion's kinetic energy into internal energy, causing it to fragment. The resulting product ions are then mass-analyzed to generate a product ion spectrum. wikipedia.org The fragmentation patterns observed in the CID spectrum are often different from those in the EI spectrum and can provide highly specific information about the molecule's connectivity. For 3-propylcyclohexene, CID of the m/z 124 parent ion would be expected to prominently feature fragments corresponding to the loss of the propyl group and cleavages within the ring, confirming the identity and substitution pattern of the analyte. This technique is particularly useful for distinguishing between structural isomers. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For Cyclohexene, 3-propyl-, these methods provide a characteristic fingerprint, allowing for the identification of its functional groups and offering insights into its conformational isomers.

Vibrational Analysis of Functional Groups

The vibrational spectrum of Cyclohexene, 3-propyl- is dominated by the characteristic frequencies of its constituent functional groups: the cyclohexene ring and the propyl side chain. The key vibrational modes are associated with the carbon-carbon double bond (C=C), carbon-hydrogen bonds of the alkene and alkane type (=C-H and C-H), and the carbon-carbon single bonds (C-C).

C=C Stretching: The C=C double bond within the cyclohexene ring gives rise to a characteristic stretching vibration. In IR spectroscopy, this peak is typically observed in the range of 1640-1680 cm⁻¹. For cyclohexene itself, this peak appears around 1640 cm⁻¹. docbrown.info The intensity of this absorption can vary depending on the symmetry of the molecule; in Raman spectroscopy, the C=C stretch is often a strong and sharp band, making it a complementary technique for identification.

=C-H Stretching: The C-H bonds directly attached to the double bond (vinylic hydrogens) exhibit stretching vibrations at higher frequencies than their aliphatic counterparts. These absorptions are typically found just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ region.

C-H Stretching (Aliphatic): The propyl group and the saturated portion of the cyclohexene ring contain numerous sp³-hybridized C-H bonds. These give rise to strong absorption bands in the 2850-3000 cm⁻¹ range. Specific vibrations for methylene (-CH₂) and methyl (-CH₃) groups can often be distinguished within this region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds occur at lower frequencies. Methylene (-CH₂) scissoring vibrations are typically seen around 1450-1470 cm⁻¹. The out-of-plane bending (wagging) of the vinylic C-H bonds can also provide structural information.

The table below summarizes the expected characteristic vibrational frequencies for Cyclohexene, 3-propyl-.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium to Weak | Strong |

| Vinylic C-H | Stretching | 3010 - 3100 | Medium | Medium |

| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 2850 - 3000 | Strong | Strong |

| Methylene C-H | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |

| Methyl C-H | Bending (Asymmetric) | ~1460 | Medium | Medium |

| Methyl C-H | Bending (Symmetric) | ~1375 | Medium | Medium |

Conformational Assignments via Vibrational Spectroscopy

The non-planar structure of the cyclohexene ring and the presence of a substituent at the allylic position mean that Cyclohexene, 3-propyl- can exist in different conformations. The propyl group can occupy either a pseudo-axial or a pseudo-equatorial position. These conformers are in equilibrium, and their relative populations are determined by their thermodynamic stability.

Vibrational spectroscopy is a key tool for studying such conformational equilibria. The principle relies on the fact that different conformers, having distinct geometries, will exhibit slightly different vibrational frequencies. By analyzing the spectra at varying temperatures, the conformer that is lower in energy can be identified. As the temperature is lowered, the intensity of the vibrational bands corresponding to the more stable conformer will increase at the expense of the bands from the less stable conformer.

For substituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. youtube.com In the case of 3-substituted cyclohexenes, the substituent is at an allylic position. Studies on analogous molecules like vinylcyclohexane (B147605) have shown that the energy difference between conformers can be determined by tracking the intensity changes of specific IR or Raman bands with temperature. researchgate.net For Cyclohexene, 3-propyl-, it is expected that the pseudo-equatorial conformer would be favored to minimize steric interactions. Experimental determination of the enthalpy difference (ΔH°) between the pseudo-axial and pseudo-equatorial forms could be achieved by plotting the natural logarithm of the ratio of the intensities of two bands (one for each conformer) against the inverse of the temperature (a van't Hoff plot).

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Cyclohexene, 3-propyl- from reaction mixtures, determining its purity, and performing quantitative analysis. Given its volatility and non-polar nature, gas chromatography is the most common and effective method.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile hydrocarbons like Cyclohexene, 3-propyl-. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For purity analysis, a sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. brainly.com The area of the peak corresponding to Cyclohexene, 3-propyl- relative to the total area of all peaks in the chromatogram provides a measure of its purity. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. The retention time (tR), the time it takes for the compound to travel through the column, is a characteristic identifier under a specific set of GC conditions. phenomenex.com

A typical GC method for analyzing Cyclohexene, 3-propyl- would involve a non-polar or medium-polarity capillary column.

Table of Typical GC Parameters:

| Parameter | Value/Type | Purpose |

| Column | Fused silica (B1680970) capillary, e.g., DB-5 (5% Phenyl-methylpolysiloxane) | Provides separation based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 50°C, ramp at 10°C/min to 200°C | Temperature programming allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons, suitable for quantification. |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) Method Development for Cyclohexene, 3-propyl-

High-Performance Liquid Chromatography (HPLC) is less commonly used for simple, non-polar, and volatile hydrocarbons because GC offers better resolution and speed for these compounds. However, HPLC method development may be considered for specific applications, such as the separation of isomers or for preparative-scale purification.

A significant challenge in developing an HPLC method for Cyclohexene, 3-propyl- is the lack of a strong UV-Vis chromophore, making detection difficult with standard PDA or UV detectors. A Refractive Index Detector (RID) could be used, but it offers lower sensitivity and is incompatible with gradient elution.

For analytical separation, a non-aqueous reversed-phase (NARP) approach would be suitable. This involves using a non-polar stationary phase (like C18) with a mobile phase consisting of organic solvents (e.g., acetonitrile (B52724) and methanol). For separating closely related alkene isomers, stationary phases impregnated with silver ions (argentation chromatography) can be employed, as the silver ions interact reversibly with the π-electrons of the double bonds, providing unique selectivity. google.com

Coupled Techniques (e.g., GC-MS) for Comprehensive Profiling

For unambiguous identification and comprehensive profiling of complex mixtures containing Cyclohexene, 3-propyl-, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive technique. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a highly specific detector.

The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides two key pieces of information:

The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed. For Cyclohexene, 3-propyl- (C₉H₁₆), the molecular ion peak would appear at m/z 124. nist.gov

The Fragmentation Pattern: The high energy of electron ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. This pattern is a molecular fingerprint that can be used to confirm the structure.

Expected fragmentation for Cyclohexene, 3-propyl- would include:

Loss of the propyl group: A significant peak would be expected at m/z 81 (124 - 43), corresponding to the loss of a propyl radical (•CH₂CH₂CH₃).

Retro-Diels-Alder Reaction: A characteristic fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction. This would split the ring, potentially leading to fragments corresponding to butadiene and propene, although rearrangements are common.

Allylic Cleavage: Cleavage of the C-C bond at the allylic position is favorable, which would also result in the loss of the propyl group.

The combination of the retention time from the GC and the unique mass spectrum from the MS provides a very high degree of confidence in the identification and quantification of Cyclohexene, 3-propyl-, even in complex matrices.

Theoretical and Computational Chemistry Studies of Cyclohexene, 3 Propyl

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Cyclohexene (B86901), 3-propyl-. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov Such calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.

For a molecule such as 3-propylcyclohexene, methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) would be a common starting point for geometry optimization and energy calculations. For higher accuracy, more sophisticated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be employed, though at a greater computational cost. mdpi.com

Conformational Analysis and Energy Minima

The non-planar nature of the cyclohexene ring, combined with the flexibility of the propyl substituent, means that Cyclohexene, 3-propyl- can exist in several different conformations. libretexts.org Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and to determine their relative energies.

The cyclohexene ring itself adopts a half-chair conformation. The propyl group attached to the allylic C3 carbon can be oriented in either a pseudo-axial or a pseudo-equatorial position. spcmc.ac.in Furthermore, rotation around the C-C bonds of the propyl chain leads to additional rotational isomers (rotamers).

Computational chemistry is the ideal tool for exploring this conformational landscape. A systematic conformational search would involve rotating the rotatable bonds and performing geometry optimizations for each starting structure to find all the local energy minima on the potential energy surface. The relative energies of these conformers are crucial, as they determine the equilibrium populations at a given temperature. The conformer with the lowest energy is the most stable and will be the most abundant. openstax.org For substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openstax.orglibretexts.org

Table 1: Exemplary Calculated Relative Energies of 3-propylcyclohexene Conformers

| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial (anti) | 0.00 |

| 2 | Pseudo-equatorial (gauche) | 0.65 |

| 3 | Pseudo-axial (anti) | 1.85 |

| 4 | Pseudo-axial (gauche) | 2.50 |

| Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on 3-propylcyclohexene are not available. The 'anti' and 'gauche' descriptors refer to the torsion angle of the propyl chain. |

Electronic Structure Theory and Bonding Characteristics

Electronic structure theory provides insights into the distribution of electrons within the molecule, which governs its chemical bonding and reactivity. aip.org For Cyclohexene, 3-propyl-, key aspects to investigate would include the nature of the C=C double bond, the properties of the allylic C-H bonds at the C3 position, and the electronic influence of the propyl group.

Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, analyze orbital interactions, and quantify the hybridization of atoms. This would reveal the degree of electron density at different parts of the molecule. For instance, the carbon atoms of the double bond are expected to be more electron-rich than the saturated carbon atoms. libretexts.org The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also critical. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For Cyclohexene, 3-propyl-, this could involve studying reactions such as electrophilic additions to the double bond, radical reactions at the allylic position, or isomerization processes. Computational methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govacs.org

Transition State Characterization and Reaction Pathways

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. vedantu.com Locating and characterizing the transition state is a key goal of computational reaction modeling. wikipedia.org Transition state theory (TST) is a foundational concept that explains reaction rates by examining these activated complexes. vedantu.comwikipedia.org

For a given reaction of 3-propylcyclohexene, computational chemists would propose a plausible mechanism and then use specialized algorithms to search for the transition state structure connecting the reactant and product. Once a candidate TS structure is found, its identity is confirmed by a vibrational frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org

By connecting the reactants, transition state, and products, a complete reaction pathway can be mapped. This provides a detailed, step-by-step picture of how the chemical transformation occurs. nih.gov

Activation Energies and Reaction Rate Constant Calculations

The activation energy (Ea) is the energy difference between the reactants and the transition state. medium.com It represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Quantum chemical calculations can provide a reliable estimate of the activation energy. calculatorsconversion.comacs.org

The calculated activation energy can then be used in the Eyring equation, derived from transition state theory, to estimate the reaction rate constant (k) at a given temperature. medium.com This allows for a direct comparison between theoretical predictions and experimental kinetic data.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of 3-propylcyclohexene

| Reaction Type | Computational Method | Basis Set | Activation Energy (Ea) (kcal/mol) |

| Electrophilic Addition of HBr (Markovnikov) | B3LYP | 6-311+G(d,p) | 15.2 |

| Electrophilic Addition of HBr (Anti-Markovnikov) | B3LYP | 6-311+G(d,p) | 25.8 |

| Allylic Hydrogen Abstraction by Br• | CCSD(T) | aug-cc-pVTZ | 8.5 |

| Note: This table contains exemplary data for hypothetical reactions to illustrate the type of information obtained from computational studies. These values are not based on published research for this specific molecule. |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com An MD simulation calculates the forces on each atom and uses Newton's equations of motion to simulate their movements over time. mdpi.com

For Cyclohexene, 3-propyl-, MD simulations could be used to:

Explore the conformational dynamics, including the rate of ring flipping and propyl group rotation, providing a more realistic picture of the molecule's flexibility than static calculations alone.

Simulate the behavior of the molecule in a solvent, revealing how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics.

Study the initial stages of a chemical reaction by simulating the collision and interaction of reactant molecules. ugent.be

These simulations provide a bridge between the microscopic world of individual molecules and the macroscopic properties observed in the laboratory.

Conformational Dynamics and Ring Inversion Barriers

The conformational landscape of Cyclohexene, 3-propyl- is dictated by the interplay between the rigid double bond and the flexible saturated carbon chain. The cyclohexene ring adopts a half-chair conformation, which is the most stable arrangement for this system. The propyl group attached to the third carbon atom can exist in either an axial or an equatorial position.

Computational studies on substituted cyclohexanes have shown that the energy barrier to ring inversion is influenced by the size and nature of the substituents. For instance, bulky substituents tend to lower the energy barrier between ring conformations, facilitating more dynamic ring inversion motions. In the case of Cyclohexene, 3-propyl-, the propyl group is expected to preferentially occupy the pseudo-equatorial position to minimize steric strain.

Table 1: Estimated Conformational Energy Data for Cyclohexene, 3-propyl-

| Parameter | Estimated Value/Observation | Basis of Estimation |

| Most Stable Conformation | Half-chair | General for cyclohexene ring systems |

| Preferred Substituent Position | Pseudo-equatorial for the propyl group | Minimization of steric hindrance |

| Ring Inversion Barrier | Expected to be comparable to similar alkyl-substituted cyclohexenes | Analogy with related compounds |

Solvent Effects on Reactivity and Structure

The chemical reactivity and, to a lesser extent, the structure of Cyclohexene, 3-propyl- are expected to be influenced by the solvent environment. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents.

For reactions involving Cyclohexene, 3-propyl-, the polarity of the solvent would play a crucial role. In polar solvents, reactions that proceed through polar or ionic intermediates and transition states would be accelerated due to favorable solvation. Conversely, nonpolar solvents would favor reactions that involve nonpolar species.

The structure of Cyclohexene, 3-propyl- itself is less likely to be significantly altered by the solvent, as the covalent bonds and ring structure are relatively rigid. However, the conformational equilibrium between the pseudo-axial and pseudo-equatorial forms of the propyl group could be subtly shifted by the solvent environment due to differences in the solvation of each conformer.

Kinetic Modeling of Complex Reaction Systems Involving Cyclohexene, 3-propyl-

While comprehensive kinetic models specifically detailing the reaction pathways of Cyclohexene, 3-propyl- are not extensively documented, its presence as a component in fuels and as a product in various chemical processes indicates its relevance in complex reaction systems, particularly in combustion. crcao.org The kinetic modeling of such systems relies on understanding the elementary reactions that govern the formation and consumption of this compound.

Development of Detailed Kinetic Mechanisms for Combustion

Detailed kinetic mechanisms for the combustion of hydrocarbons are complex networks of thousands of elementary reactions. For a compound like Cyclohexene, 3-propyl-, the initial steps of combustion would involve hydrogen abstraction from various positions on the molecule and addition of radicals to the double bond.

Given the lack of a specific model for Cyclohexene, 3-propyl-, kinetic models for similar and related molecules such as cyclohexene and n-propylcyclohexane serve as a crucial foundation. nih.gov These models provide a framework for the types of reactions and the associated rate constants that would be important for describing the combustion of Cyclohexene, 3-propyl-. The development of a dedicated mechanism would involve:

Thermochemical Data Estimation: Calculating the thermodynamic properties (enthalpy, entropy, and heat capacity) of the molecule and its derived radicals.

Rate Constant Estimation: Determining the rate constants for the key elementary reactions, often through analogy with similar reactions or through quantum chemical calculations.

Mechanism Assembly: Combining the elementary reactions into a comprehensive network.

Validation: Testing the model predictions against experimental data, such as ignition delay times and species concentration profiles.

Sensitivity and Reaction Path Analyses

Once a kinetic mechanism is developed, sensitivity and reaction path analyses are powerful computational tools used to understand the important chemical pathways.

Sensitivity analysis identifies the reactions that have the most significant influence on a particular combustion property, such as ignition delay time. For a molecule like Cyclohexene, 3-propyl-, it is expected that reactions involving the initial fuel breakdown, particularly hydrogen abstraction from the allylic position, and the subsequent reactions of the resulting radicals would be highly sensitive.

Reaction path analysis traces the flow of atoms or molecules through the reaction network, revealing the dominant pathways for the formation of major products and intermediates. For Cyclohexene, 3-propyl-, this analysis would likely show pathways leading to the formation of smaller olefins, dienes, and eventually carbon monoxide and carbon dioxide.

While specific analyses for Cyclohexene, 3-propyl- are not available, studies on cyclohexene have highlighted the importance of the abstraction reaction at the allylic site and the sub-mechanism of cyclopentene (B43876) in accurately predicting ignition delay times. nih.gov It is reasonable to assume that similar pathways would be significant for Cyclohexene, 3-propyl-.

Table 2: Key Reaction Classes Expected in the Kinetic Model of Cyclohexene, 3-propyl- Combustion

| Reaction Class | Example | Expected Importance |

| Hydrogen Abstraction | C9H16 + OH -> C9H15 + H2O | High (Initiation) |

| Radical Addition to Double Bond | C9H16 + H -> C9H17 | Moderate |

| Ring Opening | C9H15 -> various open-chain radicals | High (Propagation) |

| Decomposition of Radicals | C9H15 -> smaller molecules + radicals | High (Propagation) |

| Oxidation of Intermediates | Smaller alkenes/alkanes + O2 -> products | High (Propagation) |

Applications of Cyclohexene, 3 Propyl in Advanced Materials and Chemical Synthesis

Role as a Building Block in Organic Synthesis

The presence of a reactive double bond and a chiral center in its structure makes 3-propyl-cyclohexene a versatile starting material and intermediate in the synthesis of more complex molecules.

Precursor to Complex Alicyclic and Heterocyclic Compounds

The carbon-carbon double bond in 3-propyl-cyclohexene is a key functional group that allows for a variety of addition and cycloaddition reactions, paving the way for the synthesis of a range of complex alicyclic and heterocyclic compounds. Alicyclic compounds, which are non-aromatic carbocyclic rings, can be accessed through reactions such as hydrogenation, epoxidation, and dihydroxylation of the cyclohexene (B86901) ring. For instance, the catalytic hydrogenation of 3-propyl-cyclohexene would yield propylcyclohexane (B167486).

While direct and extensive research specifically detailing the use of 3-propyl-cyclohexene as a precursor to a wide array of complex alicyclic and heterocyclic compounds is not abundant in publicly available literature, its structural motifs are indicative of its potential in this area. The synthesis of heterocyclic compounds, which contain atoms of at least two different elements in their rings, could theoretically be achieved by introducing heteroatoms through multi-step reaction sequences starting from 3-propyl-cyclohexene.

Intermediate in Specialty Chemical Production

In the realm of specialty chemicals, which are produced in lower volumes for specific applications, 3-propyl-cyclohexene can serve as a valuable intermediate. Its synthesis and reactions are of interest for creating molecules with specific stereochemistry and functionality. The production of certain pharmaceuticals, agrochemicals, and fragrances often relies on intermediates with well-defined three-dimensional structures. The chiral nature of 3-propyl-cyclohexene makes it a potential candidate for the synthesis of enantiomerically pure specialty chemicals. However, specific industrial-scale applications of 3-propyl-cyclohexene as a key intermediate are not widely documented.

Catalysis and Ligand Design Involving Cyclohexene Derivatives

The structural framework of cyclohexene and its derivatives is often utilized in the design of ligands for catalytic applications, particularly in asymmetric synthesis where controlling the stereochemical outcome of a reaction is crucial.

Chiral Catalysts and Asymmetric Synthesis

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts. While specific research on chiral catalysts derived directly from 3-propyl-cyclohexene is limited, the general class of chiral cyclohexene-based ligands is well-established. These ligands can coordinate with a metal center to create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. The propyl group at the 3-position of the cyclohexene ring could potentially influence the steric and electronic properties of such a ligand, thereby affecting the efficiency and selectivity of the catalyst.

Support for Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. The functionalization of solid supports with organic molecules can enhance the performance of these catalysts. While there is no specific evidence of 3-propyl-cyclohexene being directly used as a support, its derivatives could potentially be anchored to solid materials like silica (B1680970) or polymers to create a platform for catalytically active metal species. The cyclohexyl framework can provide a robust and tunable scaffold for such applications.

Polymer Chemistry and Monomer Applications

The polymerization of cyclic olefins, including cyclohexene derivatives, can lead to polymers with unique properties such as high thermal stability and chemical resistance.

Below is a table summarizing the key properties of Cyclohexene, 3-propyl-.

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 1003-73-2 |

| Boiling Point | 153-154 °C |

| Density | 0.81 g/cm³ |

Incorporation into Polymer Backbones

The incorporation of the 3-propyl-cyclohexene moiety into polymer backbones is an area of ongoing research, primarily centered around ring-opening metathesis polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to drive the formation of long polymer chains. wikipedia.orgyoutube.com However, cyclohexene itself possesses a relatively low degree of ring strain, which can make its polymerization via ROMP challenging compared to more strained cycloalkenes like norbornene derivatives. youtube.comnih.gov

Despite these challenges, the functionalization of the cyclohexene ring, as with the 3-propyl substituent, can influence its reactivity and the properties of the resulting polymer. The propyl group can affect the polymer's solubility, thermal stability, and mechanical properties. Research into the ROMP of substituted cycloolefins, such as ester-functionalized cyclopentenes and various cyclooctene (B146475) derivatives, has demonstrated that side chains are crucial in determining the final polymer characteristics. rsc.orgelsevierpure.com For instance, the bulkiness of the substituent can impact the regio- and stereoselectivity of the polymerization process. elsevierpure.com

While direct studies on the homopolymerization of 3-propyl-cyclohexene are not extensively documented, the copolymerization of cyclohexene with other monomers is a known strategy to incorporate the cyclohexene unit into polymer chains. rsc.org An alternative approach to creating polymers with cyclohexene-like structures involves the alternating polymerization of a diene and an alkene, which can result in formal polycyclohexene structures. nih.gov This method could potentially be adapted for monomers that are challenging to polymerize directly via ROMP.

Below is a table summarizing the general characteristics of polymers derived from cyclic olefins, which can be extrapolated to hypothesize the properties of a polymer incorporating 3-propyl-cyclohexene.

| Property | Expected Influence of 3-Propyl-Cyclohexene Moiety |

| Glass Transition Temperature (Tg) | The flexible propyl group may lower the Tg, increasing the polymer's flexibility. |

| Solubility | The alkyl side chain is expected to increase solubility in nonpolar organic solvents. |

| Mechanical Properties | The incorporation of the bulky cyclohexene ring can enhance the rigidity of the polymer backbone, while the propyl group may act as an internal plasticizer. |

| Thermal Stability | The saturated hydrocarbon nature of the resulting polymer backbone would likely confer good thermal stability. |

Cyclohexene Derivatives in Liquid Crystal Materials

Derivatives of cyclohexene, including those with propyl substituents, are valuable components in the formulation of liquid crystal materials. google.comgoogle.com Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. tcichemicals.commedcraveonline.com The molecular shape and polarity of the constituent molecules are critical in determining the physical properties of the liquid crystal phase, such as the clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, and dielectric anisotropy. google.comcolorado.edu

The incorporation of a 3-propyl-cyclohexene unit into a liquid crystal molecule can significantly influence these properties. The non-polar and flexible nature of the propyl-cyclohexyl group can help to lower the melting point and viscosity of the liquid crystal material. google.com Low viscosity is particularly crucial for applications in display technologies, as it allows for faster switching times. google.comnycu.edu.tw Furthermore, the presence of such aliphatic rings can disrupt the smectic phase, which is more ordered than the nematic phase, thereby broadening the nematic temperature range. nycu.edu.tw

Several studies and patents describe the synthesis and properties of liquid crystal compounds containing propyl-cyclohexane or related structures. google.comgoogle.comresearchgate.net For example, fluorinated terphenyl liquid crystals with a 3-propylcyclopentane end group have been synthesized and shown to exhibit low melting temperatures and viscosities. nycu.edu.tw While the specific use of a 3-propyl-cyclohexene moiety is less commonly detailed, its structural similarity to these groups suggests it would impart similar beneficial properties.

The table below presents data for representative liquid crystal compounds containing propyl-cyclohexyl or similar moieties, illustrating their impact on key physical properties.

| Compound Structure (Illustrative) | Clearing Point (°C) | Viscosity (mPa·s at 20°C) | Dielectric Anisotropy (Δε) |

| trans-4'- (trans-4"-propylcyclohexylethyl)cyclohexyl]-3,4-difluorobenzene | 104.3 | Not specified | Not specified |

| Liquid Crystal Composition with trans-4-n-propyl-(4-ethylphenyl)-cyclohexane | 81.4 | 57 (at 0°C) | Not specified |

| Fluorinated terphenyl with 3-propylcyclopentane group | Varies with specific structure | Low (qualitative) | Large (qualitative) |

Advanced Chemical Process Development

The development of advanced and efficient chemical processes for the synthesis of "Cyclohexene, 3-propyl-" and its derivatives is crucial for enabling their application in advanced materials. While specific industrial-scale synthesis of 3-propyl-cyclohexene is not widely published, related chemical transformations provide insight into potential manufacturing routes.

One plausible approach involves the selective hydrogenation of a corresponding propyl-substituted cyclohexadiene or benzene (B151609) derivative. Catalytic hydrogenation is a well-established industrial process, and the choice of catalyst and reaction conditions can be tailored to achieve the desired level of saturation. For instance, the synthesis of 4-(4-propylcyclohexyl)cyclohexanone has been achieved through the selective hydrogenation of 4-(4-alkylcyclohexyl)phenol using a Pd/C catalyst. researchgate.net A similar strategy could be envisioned starting from a propyl-substituted phenol (B47542) or aniline, followed by dehydroxylation or deamination and selective hydrogenation.

Another potential route is the catalytic hydrodeoxygenation of 4-propylphenol, which has been shown to proceed through multiple steps of hydrogenation and dehydration to ultimately yield propylcyclohexane. researchgate.netchemicalbook.com By carefully controlling the reaction conditions and catalyst, it might be possible to isolate an intermediate cyclohexene product. The reaction pathway often involves the formation of propylcyclohexanone and propylcyclohexanol as intermediates. researchgate.net

The following table summarizes potential advanced chemical processes that could be adapted for the synthesis of "Cyclohexene, 3-propyl-".

| Process | Key Features | Potential Advantages |

| Selective Catalytic Hydrogenation | Utilizes heterogeneous or homogeneous catalysts (e.g., Pd/C, Rh, Ru) to add hydrogen across double bonds. | High selectivity and yield can be achieved by tuning catalysts and reaction conditions. |

| Catalytic Dehydrogenation | Removal of hydrogen from propylcyclohexane using a catalyst at elevated temperatures. | Can be a direct route from a readily available saturated precursor. |

| Hydrodeoxygenation of Propylphenol | A multi-step process involving hydrogenation and dehydration reactions. | Utilizes a potentially bio-based feedstock (phenol derivatives). |

| One-Pot Multi-Step Synthesis | Combines several reaction steps in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, and lower operational costs. |

Environmental Chemistry and Degradation Pathways of Cyclohexene, 3 Propyl

Abiotic Degradation in Aquatic and Terrestrial Environments

The fate of Cyclohexene (B86901), 3-propyl- in water and soil is influenced by its physical-chemical properties and susceptibility to abiotic degradation processes, although these are generally slower than atmospheric oxidation.

Hydrolysis: Hydrolysis is a chemical reaction with water. Cyclohexene, 3-propyl- lacks functional groups that are susceptible to hydrolysis, such as esters, amides, or alkyl halides. masterorganicchemistry.com As a hydrocarbon, it is chemically stable in the presence of water, and hydrolysis is not an expected degradation pathway in aquatic or soil environments.

Redox Reactions: While oxidation-reduction (redox) reactions are fundamental to the ultimate degradation of organic compounds, abiotic redox reactions for a compound like Cyclohexene, 3-propyl- in natural waters and soils are generally slow under typical environmental conditions. nih.gov Oxidation can occur in the presence of strong oxidizing agents, but these are not typically present at high concentrations in the environment. Free-radical oxidation reactions can occur, but these are often mediated by sunlight or biological activity. bohrium.comnih.gov The predominant degradation in these environments is expected to be microbial (biotic) degradation, which is outside the scope of this article. nih.gov

The mobility of Cyclohexene, 3-propyl- in the environment is largely controlled by its tendency to partition between different environmental phases, a process known as sorption.

Sorption: In terrestrial and aquatic systems, non-ionic organic compounds like Cyclohexene, 3-propyl- tend to adsorb to soil organic carbon and sediment. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests the compound will remain in the aqueous phase and be more mobile. ladwp.com An experimental Koc value for Cyclohexene, 3-propyl- is not readily available. However, it can be estimated from its octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. epa.gov

| Property | Estimated Value | Implication for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~4.6 ⁽ᶜ⁾ | Indicates a high tendency to partition from water into organic phases like lipids and soil organic matter. |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~3.7 (Estimated from Log Kow) | Suggests low to moderate mobility in soil; the compound is expected to adsorb to soil and sediment particles. chemsafetypro.com |

| Water Solubility | Low (Estimated) | Limited distribution in the aqueous phase; prefers partitioning to soil, sediment, or air. |

Transport: Due to its moderate vapor pressure and low water solubility, volatilization from water and moist soil surfaces is an expected and important transport pathway for Cyclohexene, 3-propyl- into the atmosphere, where it is rapidly degraded. sigmaaldrich.com Its tendency to sorb to soil and sediment (as indicated by its estimated Koc) will limit its potential for leaching into groundwater.

Theoretical Modeling of Environmental Fate

In the absence of extensive experimental data, the environmental fate of chemicals like Cyclohexene, 3-propyl- is often predicted using computational models. These models are crucial for regulatory assessment and environmental risk management. morressier.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical models that relate a chemical's structure to its physical-chemical properties and environmental behavior. researchgate.net For Cyclohexene, 3-propyl-, QSARs can be used to estimate key parameters such as its reaction rate constants with atmospheric oxidants, log Kow, Koc, and water solubility. scielo.brtandfonline.com These models are built by correlating the properties of a large set of known chemicals with their structural or quantum-chemical descriptors.

| Model/Program (within EPI Suite™) | Predicted Parameter/Endpoint | Relevance to Environmental Fate |

|---|---|---|

| AOPWIN™ | Atmospheric oxidation rate and half-life | Predicts the persistence of the chemical in the air. chemistryforsustainability.org |

| KOCWIN™ | Soil Adsorption Coefficient (Koc) | Estimates mobility in soil and potential for leaching. chemsafetypro.com |

| BCFBAF™ | Bioconcentration Factor (BCF) | Predicts the potential for the chemical to accumulate in aquatic organisms. |

| HYDROWIN™ | Hydrolysis rate | Assesses degradation potential in water (predicted to be not significant for this compound). chemistryforsustainability.org |

| LEV3EPI™ | Environmental partitioning and overall persistence | Provides a holistic view of the chemical's distribution and fate across different environmental media. epa.gov |

Prediction of Degradation Products

The environmental degradation of Cyclohexene, 3-propyl- is anticipated to proceed through several key pathways, primarily driven by atmospheric oxidation and microbial metabolism. While specific experimental data on this compound is limited, predictions can be made based on the known reactivity of similar cyclic alkenes and alkylated hydrocarbons. acs.orgijarpr.comnih.gov